Di-tert-Butylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

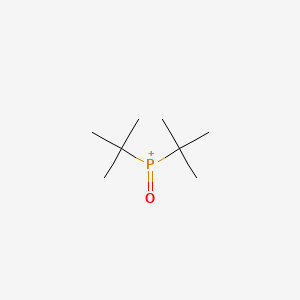

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSIRURWBGEHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[P+](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987971 | |

| Record name | Di-tert-butyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-19-5 | |

| Record name | Bis(1,1-dimethylethyl)phosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Role of Sterically Hindered Phosphine Oxides in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Di-tert-Butylphosphine Oxide

This compound is an organophosphorus compound featuring a central phosphorus atom bonded to an oxygen atom and two bulky tert-butyl groups.[1] This steric hindrance is not a mere structural curiosity; it is a critical feature that dictates its reactivity and utility. The compound serves as a vital precursor and ligand in synthetic chemistry, particularly in the realm of metal-catalyzed cross-coupling reactions where it facilitates the formation of complex molecular architectures.[1][2] This guide provides a field-proven perspective on its synthesis and rigorous characterization, moving beyond simple procedural lists to explain the underlying principles that ensure reproducible and reliable outcomes.

I. Strategic Synthesis of this compound

The preparation of this compound can be approached via several routes. The choice of method often depends on the available starting materials, scale, and desired purity. We will explore the two most robust and commonly employed strategies: the direct oxidation of its phosphine precursor and the hydrolysis of its chlorophosphine analogue.

Method 1: Direct Oxidation of Di-tert-butylphosphine

This is arguably the most straightforward pathway, leveraging the intrinsic propensity of P(III) compounds to be oxidized to the more stable P(V) state.[1][3] The simplicity of this method makes it highly attractive, with air itself serving as a viable, albeit slow, oxidizing agent.

The phosphorus atom in di-tert-butylphosphine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents. The transformation from a phosphine to a phosphine oxide is thermodynamically favorable, resulting in the formation of a strong phosphorus-oxygen double bond.

This protocol is adapted from established methodologies for the oxidation of secondary phosphines.[3]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, place di-tert-butylphosphine (1.0 g, 6.84 mmol). The starting phosphine is pyrophoric and must be handled under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Reaction: Remove the inert atmosphere and allow the flask to be open to the ambient air. Stir the liquid vigorously at room temperature.

-

Scientist's Insight: While seemingly counterintuitive to expose a pyrophoric reagent to air, the reaction is controlled by the rate of oxygen diffusion into the liquid. For small scales in a laboratory setting, this proceeds without ignition. The vigorous stirring is crucial to maximize the surface area for gas-liquid exchange, thereby facilitating a reasonable reaction rate.

-

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere if unreacted phosphine remains) and analyzing them via ³¹P NMR spectroscopy. The starting phosphine signal will diminish as the phosphine oxide signal appears and grows.

-

Duration: Continue stirring for approximately 48 hours. The reaction is slow, and this extended period is necessary for achieving a high conversion.[3]

-

Isolation: Upon completion, the resulting product, this compound, is a solid at room temperature.[2] No complex workup is typically required. For higher purity, the product can be recrystallized from a suitable solvent system, such as hexanes.

Caption: Oxidation of the P(III) center to the P(V) state.

Method 2: Hydrolysis of Chloro(di-tert-butyl)phosphine

This method offers an alternative route that is often faster than air oxidation and proceeds with high fidelity. It involves the reaction of the corresponding chlorophosphine with water.[1][5]

Chloro(di-tert-butyl)phosphine features a phosphorus-chlorine bond.[6] The phosphorus atom is highly electrophilic, and the chlorine atom is a good leaving group. Water acts as a nucleophile, attacking the phosphorus center and leading to the displacement of the chloride ion and subsequent formation of the phosphine oxide.

This protocol is based on the general principle of hydrolyzing chlorophosphines.[5]

-

Preparation: In a Schlenk flask under an inert atmosphere, dissolve chloro(di-tert-butyl)phosphine (1.0 g, 5.53 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).[7]

-

Reaction: While stirring the solution rapidly, add degassed water (0.1 mL, 5.55 mmol) dropwise via a syringe. An exothermic reaction may be observed.

-

Scientist's Insight: Using degassed water minimizes the presence of dissolved oxygen, which could potentially lead to side reactions, although the primary reaction is hydrolysis. The stoichiometry is critical; a slight excess of water ensures complete conversion but a large excess can complicate the workup.

-

-

Monitoring & Duration: The reaction is typically rapid. Monitor by ³¹P NMR until the starting material signal is completely consumed, which often occurs within a few hours.[5]

-

Workup & Isolation:

-

Remove the THF solvent under reduced pressure using a rotary evaporator.

-

The residue will contain the product and HCl byproduct. To remove residual water, add toluene (2 x 10 mL) and evaporate the solvent each time. This process, known as azeotropic distillation, is highly effective for drying as toluene and water form a low-boiling azeotrope.[5]

-

Wash the resulting solid residue with cold hexane (2 x 5 mL) to remove any non-polar impurities and dry under high vacuum. The product is obtained as a white, free-flowing powder.[5]

-

Caption: Nucleophilic attack by water on the chlorophosphine.

II. Rigorous Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system where each piece of data corroborates the others.

Caption: A logical workflow for product validation.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| Appearance | White Solid / Powder | [2][5] |

| Molecular Formula | C₈H₁₉OP | [1][2] |

| Molecular Weight | 162.21 g/mol | [2][8] |

| Melting Point | 74-82 °C | [2][9] |

| CAS Number | 684-19-5 | [2][10] |

Spectroscopic Analysis

Spectroscopy provides an unambiguous fingerprint of the molecular structure.

NMR is the most powerful tool for the structural elucidation of this compound. The spectra are characterized by phosphorus-hydrogen coupling.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Source(s) |

| ¹H NMR | ~5.82 (in C₆D₆) | Doublet, ¹JP-H ≈ 422.4 Hz | 1H, P-H | [3] |

| ~0.97 (in C₆D₆) | Doublet, ³JP-H ≈ 14.6 Hz | 18H, -C(CH₃)₃ | [3] | |

| ³¹P NMR | Varies with solvent | Singlet (proton-decoupled) or Doublet (proton-coupled) | P=O | [5][11] |

-

Scientist's Insight: The magnitude of the one-bond phosphorus-hydrogen coupling constant (¹JP-H) is exceptionally large and is a definitive indicator of a direct P-H bond in this oxidation state. The three-bond coupling (³JP-H) to the tert-butyl protons confirms their proximity to the phosphorus center.

FT-IR is used to identify key functional groups. The most important vibration is the P=O stretch.

-

P=O Stretch: A strong absorption band is expected in the region of 1150-1250 cm⁻¹.

-

P-H Stretch: A medium intensity band is expected around 2300-2400 cm⁻¹.

-

C-H Stretch: Strong bands will be observed around 2850-3000 cm⁻¹ corresponding to the tert-butyl groups.

This combination of bands provides strong evidence for the phosphine oxide structure.[5][12]

Mass spectrometry confirms the molecular weight of the compound.

-

Expected M/Z: For the molecular ion [M]⁺, the expected mass-to-charge ratio would be approximately 162.21. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[12]

III. Critical Safety Considerations

Working with organophosphorus compounds necessitates strict adherence to safety protocols.[13]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Organophosphorus compounds can be toxic, and exposure routes include inhalation, ingestion, and skin absorption.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]

-

Storage: this compound is a flammable solid.[2] It should be stored in a tightly sealed container in a cool, dry place away from ignition sources.[14]

-

Precursor Hazards: The starting materials can be particularly hazardous. Di-tert-butylphosphine is pyrophoric (ignites spontaneously in air), and chloro(di-tert-butyl)phosphine is corrosive and reacts with moisture.[4][6] Handle these reagents with extreme caution under an inert atmosphere.

Conclusion

This compound is a compound of significant academic and industrial interest. Its synthesis via direct oxidation or chlorophosphine hydrolysis are both reliable methods, each with its own practical considerations. A rigorous characterization workflow, combining physical measurements with NMR, IR, and MS data, provides an unassailable confirmation of the product's identity and purity. By understanding the chemical principles behind each step of the synthesis and analysis, and by adhering to stringent safety protocols, researchers can confidently prepare and utilize this versatile chemical building block for applications ranging from catalysis to materials science.[1]

References

- Smolecule. (n.d.). Buy this compound | 684-19-5.

-

Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

-

Safety Data Sheet. (2024). Organophosphorus Pesticide Standard (1X1 mL). Retrieved from [Link]

-

ResearchGate. (n.d.). This compound | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Organophosphate Toxicity. In StatPearls. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]

-

MDPI. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl (hydroxyalkyl) phenylphosphine oxide using the CIAT methodology. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound, | 734071-250MG | SIGMA-ALDRICH. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Chemical Science. Retrieved from [Link]

- Google Patents. (n.d.). CN109553639A - A method of synthesis tri-tert-butylphosphine.

-

EPFL. (2020). Progress in -Phosphine Oxide- Catalysis. Retrieved from [Link]

-

Gallochem. (n.d.). The Chemistry Behind Di-tert-butylphosphine: Properties & Industrial Uses. Retrieved from [Link]

-

PubChem. (n.d.). Phosphine, bis(1,1-dimethylethyl)-. Retrieved from [Link]

-

LookChem. (n.d.). Di-tert-butylchlorophosphine. Retrieved from [Link]

-

SpectraBase. (n.d.). Di-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Di-tert-butylchlorophosphine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butylphosphine chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

-

NIST WebBook. (n.d.). Di-tert-butyl peroxide. Retrieved from [Link]

-

YouTube. (2011). Hydrolysis of t-butyl halides. Retrieved from [Link]

Sources

- 1. Buy this compound | 684-19-5 [smolecule.com]

- 2. solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphine, bis(1,1-dimethylethyl)- | C8H19P | CID 136643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Di-tert-butylchlorophosphine | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Di-tert-butylchlorophosphine|lookchem [lookchem.com]

- 8. solid | Sigma-Aldrich [sigmaaldrich.cn]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. agilent.com [agilent.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Crystal structure analysis of Di-tert-Butylphosphine oxide

An In-depth Technical Guide to the Crystal Structure Analysis of Di-tert-Butylphosphine Oxide

Executive Summary

This compound ((t-Bu)₂HPO) is an organophosphorus compound of significant interest, primarily for its role as a sterically hindered and electron-rich ligand in catalysis and as a precursor in materials science.[1] Its performance in chemical transformations, such as Suzuki and Buchwald-Hartwig couplings, is intrinsically linked to its three-dimensional structure.[2] A precise understanding of its molecular geometry, provided by single-crystal X-ray diffraction, is therefore not merely academic but a fundamental prerequisite for rational ligand design and reaction optimization. This guide provides a comprehensive overview of the complete workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and structural interpretation, grounded in established experimental evidence.

Introduction: The "Why" of Structural Analysis

In the field of homogeneous catalysis, the steric and electronic properties of a ligand dictate the reactivity and selectivity of the metallic center. This compound, with its bulky tert-butyl groups, creates a specific coordination environment that is crucial for its catalytic efficacy.[1] While spectroscopic methods like NMR provide valuable information about connectivity, only single-crystal X-ray diffraction (SCXRD) can deliver an unambiguous, high-resolution map of atomic positions, bond lengths, and angles.[3] This spatial information is critical for:

-

Validating Molecular Identity: Confirming the successful synthesis and purity of the target compound.

-

Understanding Steric Hindrance: Quantifying the cone angle and spatial arrangement of the bulky tert-butyl groups, which directly influences substrate approach and catalytic turnover.

-

Informing Computational Models: Providing precise geometric parameters for Density Functional Theory (DFT) and other computational studies to accurately model reaction mechanisms.

This guide details the self-validating protocols required to achieve a publication-quality crystal structure of (t-Bu)₂HPO, emphasizing the causal links between experimental choices and successful outcomes.

Synthesis & Single-Crystal Growth: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, defect-free crystal suitable for diffraction.

Synthesis via Air Oxidation

This compound is readily synthesized by the oxidation of its precursor, di-tert-butylphosphine ((t-Bu)₂PH).[1] The protocol described in the crystallographic literature leverages a straightforward air oxidation method.

Expert Insight: The choice of air as the oxidant is one of convenience and efficiency. Di-tert-butylphosphine is known to be air-sensitive, readily oxidizing to the phosphine oxide.[1] This reaction requires minimal reagents and workup, making it an elegant route to the desired product, provided the starting material is pure.

Experimental Protocol: Synthesis

-

Preparation: In a fume hood, dissolve a known quantity of di-tert-butylphosphine (CAS 819-19-2) in a suitable organic solvent (e.g., diethyl ether or toluene) in a round-bottom flask.

-

Oxidation: Equip the flask with a magnetic stir bar and leave it open to the atmosphere (or bubble a gentle stream of dry air through the solution) while stirring at room temperature.

-

Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy. The characteristic signal for the phosphine will diminish, while a new signal corresponding to the phosphine oxide appears.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude white solid is this compound.[2]

Single-Crystal Growth by Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4] The key is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. For phosphine oxides, a mixed-solvent system is often effective.[5]

Expert Insight: The choice of a solvent/anti-solvent system like dichloromethane (DCM) and hexane is strategic. This compound is readily soluble in a polar solvent like DCM but poorly soluble in a nonpolar anti-solvent like hexane. By allowing the more volatile DCM to slowly evaporate from a saturated DCM/hexane solution, the concentration of the poorly soluble compound gradually increases, promoting the formation of high-quality crystals rather than rapid precipitation.

Experimental Protocol: Crystallization

-

Dissolution: Dissolve the crude this compound solid in a minimal amount of dichloromethane in a small, clean vial.

-

Induce Saturation: Add n-hexane dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add one or two drops of DCM to redissolve the precipitate, resulting in a clear, saturated solution.

-

Slow Evaporation: Cover the vial with a cap, and puncture the cap with a needle. This allows for very slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment (e.g., a desiccator or a quiet corner of a lab bench) and leave it undisturbed for several days.

-

Harvesting: Once well-formed, colorless crystals appear, carefully harvest a suitable crystal using a cryo-loop.

Single-Crystal X-ray Diffraction Analysis

The core of the analysis involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern. From this pattern, the electron density, and thus the atomic structure, can be reconstructed.[6]

The Overall Workflow

The process follows a logical sequence from sample preparation to the final, validated crystal structure.

Caption: Workflow for Crystal Structure Analysis.

Step-by-Step Data Collection Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The loop is then affixed to a goniometer head and placed on the diffractometer.

-

Cryo-Cooling: The crystal is flash-cooled to 173 K (-100 °C) in a stream of cold nitrogen gas.

-

Causality: Performing data collection at low temperatures is crucial. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.[1]

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are indexed to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system (monoclinic for this compound), a data collection strategy is calculated to ensure a complete and redundant dataset is measured.[1] This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation).

-

Data Integration and Reduction: The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each spot.

Structure Solution and Refinement

-

Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined to be P2₁/c.[1] This is a common space group for organic molecules.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This initial map reveals the positions of the heavier atoms (Phosphorus, Oxygen, Carbon).

-

Structural Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

-

Validation: The quality of the final model is assessed by metrics such as the R-factor. For the published structure of this compound, the final R-factor was 0.039, indicating an excellent fit between the model and the experimental data.[1]

The Crystal Structure of this compound

The analysis yields a precise three-dimensional model of the molecule within the crystal lattice.

References

- 1. researchgate.net [researchgate.net]

- 2. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 5. Crystal structure of tert-butyldiphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to Di-tert-Butylphosphine Oxide: Molecular Geometry, Bonding, and Synthetic Protocols

This guide provides a comprehensive technical overview of di-tert-butylphosphine oxide [(t-Bu)₂P(O)H], a sterically hindered secondary phosphine oxide (SPO). We will delve into its nuanced molecular geometry, the nature of its bonding with a focus on the phosphoryl group, detailed synthetic methodologies, and its applications as a versatile ligand and synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals who utilize organophosphorus compounds in their work.

Introduction: The Significance of Steric Hindrance

This compound is an organophosphorus compound distinguished by the presence of two bulky tert-butyl groups attached to a central phosphorus atom. This significant steric shielding profoundly influences its chemical reactivity, stability, and coordination properties. Unlike less hindered phosphine oxides, the bulky substituents create a unique electronic and steric environment around the phosphorus center, making it a valuable tool in catalysis and materials science.[1] The stability conferred by the tert-butyl groups makes it less reactive than many analogous phosphine oxides, offering distinct advantages in specific chemical transformations.[1] This guide will explore the fundamental physicochemical properties that arise from its unique structure.

Molecular Geometry and Solid-State Structure

The three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction.[2] The phosphorus atom resides at the center of a distorted tetrahedral geometry, a common arrangement for pentavalent phosphorus compounds.

Crystallographic Data

An X-ray study conducted at 173 K reveals that the molecule is situated on a crystallographic mirror plane, meaning the asymmetric unit contains only one half of the molecule.[2] This inherent symmetry influences its crystal packing.

The defining structural parameters are summarized in the table below.

| Parameter | Value (Å or °) | Source |

| Bond Lengths | ||

| P=O | 1.503(2) Å | [2] |

| P-C | 1.854(2) Å | [2] |

| Bond Angles | ||

| O=P-C | 112.01(9)° | [2] |

| C-P-C | 114.12(13)° | [2] |

| O=P-H | 108.0° | [2] |

| C-P-H | 104.0° | [2] |

Table 1: Key bond lengths and angles for this compound determined by X-ray crystallography.[2]

The steric repulsion between the two large tert-butyl groups forces the C-P-C angle to widen to 114.12(13)°, deviating significantly from the ideal tetrahedral angle of 109.5°. This steric strain is a critical feature of the molecule's architecture.

Caption: Molecular geometry of this compound with key bond lengths.

Electronic Structure and Bonding

The nature of the phosphorus-oxygen double bond (P=O), or phosphoryl group, is a central feature of phosphine oxides.

The Phosphoryl (P=O) Bond

The experimentally determined P=O bond length of 1.503(2) Å is significantly shorter than a typical P-O single bond (~1.6 Å), confirming its double bond character.[2] This bond is highly polarized due to the difference in electronegativity between phosphorus (2.19) and oxygen (3.44), resulting in a substantial dipole moment with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This bond is best described as a combination of a sigma (σ) bond and a pi (π) bond. The π-component is traditionally thought to involve d-p orbital overlap (pπ-dπ bonding), though modern computational studies suggest that the contribution of phosphorus d-orbitals is less significant than once believed, with hyperconjugation and ionic interactions playing a major role.

Tautomerism

Secondary phosphine oxides like (t-Bu)₂P(O)H can theoretically exist in equilibrium with their trivalent tautomer, di-tert-butylphosphinous acid [(t-Bu)₂P-OH]. However, for dialkyl phosphine oxides, the equilibrium lies overwhelmingly in favor of the pentavalent phosphine oxide form.[2] The P=O bond is thermodynamically more stable than the P-O single bond and O-H bond combination in this context.

Spectroscopic Characterization

Spectroscopic methods are essential for the routine identification and characterization of this compound.

NMR Spectroscopy

-

³¹P NMR: Phosphorus-31 NMR is the most definitive technique for characterizing organophosphorus compounds. This compound exhibits a characteristic resonance in the ³¹P{¹H} NMR spectrum.

-

¹H NMR: The proton NMR spectrum is also highly informative. It shows a doublet for the hydrogen atom directly attached to the phosphorus, with a very large one-bond coupling constant (¹JP-H). A separate doublet is observed for the methyl protons of the tert-butyl groups, which are coupled to the phosphorus atom with a smaller three-bond coupling constant (³JP-H).

-

¹H NMR (in C₆D₆): δ 5.82 (d, 1H, P-H, ¹JP-H = 422.40 Hz), δ 0.97 (d, 18H, C(CH₃)₃, ³JP-H = 14.64 Hz).[2]

-

-

¹³C NMR: The carbon spectrum shows two distinct resonances for the quaternary and methyl carbons of the tert-butyl groups, both coupled to the phosphorus atom.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration. This band typically appears in the region of 1150-1200 cm⁻¹. For the related molecule tert-butyldiphenylphosphine oxide, this stretch is observed at 1165 cm⁻¹.[3] This absorption is a reliable diagnostic tool for confirming the presence of the phosphoryl group.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the oxidation of its phosphine precursor, di-tert-butylphosphine [(t-Bu)₂PH].

Oxidation of Di-tert-butylphosphine

The phosphorus(III) center in di-tert-butylphosphine is readily oxidized to the corresponding phosphorus(V) oxide.[1] This transformation can be accomplished using a variety of oxidizing agents.

This is one of the most common and effective methods for preparing phosphine oxides.[1]

-

Dissolution: Dissolve di-tert-butylphosphine in a suitable organic solvent (e.g., methanol, ethanol, or acetone) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution in an ice bath (0 °C) to control the exothermicity of the reaction.

-

Addition of Oxidant: Add 30-35% aqueous hydrogen peroxide dropwise to the stirred solution. The addition should be slow to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC or ³¹P NMR analysis indicates complete consumption of the starting phosphine.

-

Workup: Quench any remaining peroxide by adding a small amount of a reducing agent (e.g., aqueous sodium sulfite solution). Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Due to the sensitivity of the precursor phosphine, controlled oxidation can also be achieved simply by exposure to air.[2]

-

Exposure: Expose di-tert-butylphosphine to the atmosphere for an extended period (e.g., 2 days).[2]

-

Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Isolation: Single crystals of this compound can often be grown directly from the reaction mixture at ambient temperature.[2] This method is simple but typically results in lower yields compared to using stronger oxidizing agents.[2]

Caption: Synthetic pathways for the preparation of this compound.

Applications in Chemical Synthesis

This compound serves as a key precursor to other valuable ligands and is used in various catalytic applications.

-

Ligand Precursor: It is a common starting material for the synthesis of bulky phosphine ligands, which are crucial in homogeneous catalysis.

-

Catalysis: While often serving as a ligand precursor, it has direct applications as a ligand in several palladium-catalyzed cross-coupling reactions, including Suzuki couplings.[1]

-

Material Science: Its thermal stability and electronic properties make it a useful component in the development of novel phosphine oxide-based materials.[1]

-

Radiochemistry: The compound has been investigated for its utility in synthesizing fluorinated compounds used as tracers in medical imaging.[1]

Conclusion

This compound is a cornerstone molecule in organophosphorus chemistry. Its pronounced steric bulk, conferred by the two tert-butyl groups, dictates a unique molecular geometry, characterized by a distorted tetrahedral phosphorus center and a wide C-P-C bond angle. This structure underpins its stability, spectroscopic signatures, and utility as a versatile synthetic intermediate. The straightforward synthesis via oxidation of the corresponding phosphine, combined with its role as a precursor to important catalysts, ensures its continued relevance in academic and industrial research. A thorough understanding of its structural and electronic properties is paramount for any scientist working in the fields of catalysis, drug development, and materials science.

References

-

Dornhaus, F., Lerner, H.-W., & Bolte, M. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(3), o657–o658. Available at: [Link]

-

Al-Akhras, M.-H. A., Al-Noaimi, M., El-khateeb, M., Sharrad, A., & Shurafa, N. (2015). Crystal structure of tert-butyldiphenylphosphine oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o400. Available at: [Link]

Sources

1H and 31P NMR spectroscopic data of Di-tert-Butylphosphine oxide

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectroscopic Analysis of Di-tert-Butylphosphine Oxide

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation of a Key Organophosphorus Compound

This compound (DtBPO) is a secondary phosphine oxide that holds a significant position in modern synthetic chemistry. Its robust steric profile, conferred by the two tert-butyl groups, and the reactive P-H bond make it a valuable precursor for synthesizing bulky phosphine ligands, which are pivotal in homogeneous catalysis.[1][2] The precise structural confirmation and purity assessment of DtBPO are paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly leveraging the synergy between proton (¹H) and phosphorus-31 (³¹P) nuclei, stands as the definitive analytical technique for this purpose.[3]

This guide provides a comprehensive exploration of the ¹H and ³¹P NMR spectroscopic data of DtBPO. Moving beyond a simple presentation of data, we will delve into the causality behind experimental choices, the interpretation of spectral features, and a field-proven protocol for acquiring high-fidelity data.

Core Principles: Understanding the NMR Signature of DtBPO

The unique structure of DtBPO, featuring protons in two distinct chemical environments and a single phosphorus atom, gives rise to a characteristic and unambiguous NMR fingerprint.

¹H NMR Spectroscopy

The proton spectrum is defined by two key signals: the protons of the tert-butyl groups and the single proton directly bonded to the phosphorus center. The critical parameters are the chemical shift (δ), which indicates the electronic environment, and the spin-spin coupling constant (J), which reveals through-bond connectivity to the phosphorus nucleus.

-

tert-Butyl Protons (C-H): The 18 protons of the two tert-butyl groups are chemically and magnetically equivalent due to free rotation around the P-C bonds. They appear as a single resonance. This signal is split into a doublet by the phosphorus nucleus, a phenomenon known as three-bond P-H coupling (³JPH).[4]

-

Phosphinoyl Proton (P-H): The single proton directly attached to phosphorus is significantly deshielded and appears far downfield. Its signal is split into a doublet by the phosphorus nucleus, exhibiting a very large one-bond coupling constant (¹JPH), which is a hallmark of secondary phosphine oxides.[5]

³¹P NMR Spectroscopy

Phosphorus-31 is an ideal nucleus for NMR analysis due to its 100% natural isotopic abundance and a spin of ½, which results in sharp, easily interpretable signals.[3] The chemical shift of the ³¹P nucleus in DtBPO is highly sensitive to its oxidation state and coordination environment. For secondary phosphine oxides, the chemical shift typically falls within a well-defined range.[6]

-

Proton-Coupled Spectrum: In a standard ³¹P NMR experiment, the phosphorus signal is split by all neighboring protons. It will appear as a doublet due to the large one-bond coupling to the P-H proton. Each peak of this doublet is further split into a complex multiplet by the 18 protons of the tert-butyl groups.

-

Proton-Decoupled Spectrum: To simplify the spectrum and often improve the signal-to-noise ratio, broadband proton decoupling is employed. This collapses the complex multiplet into a single, sharp resonance, confirming the presence of a single phosphorus environment in the molecule.[3]

Visualizing the Molecular Structure and Couplings

To better understand the spectroscopic data, it is essential to visualize the molecular structure and the interactions between the nuclei.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Di-tert-Butylphosphine Oxide

Abstract

This technical guide provides a comprehensive overview of the principles and practical application of Fourier Transform Infrared (FT-IR) spectroscopy for the characterization of di-tert-butylphosphine oxide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize organophosphorus compounds. We will delve into the theoretical underpinnings of IR spectroscopy as it pertains to this molecule, provide detailed experimental protocols, and offer an in-depth analysis of the resulting spectrum, correlating vibrational modes to specific molecular structures. This guide emphasizes a deep understanding of the causality behind experimental choices to ensure robust and reliable data acquisition and interpretation.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound (C₈H₁₉OP) is a versatile organophosphorus compound widely employed as a ligand in catalysis and as a synthetic intermediate.[1][2] Its chemical behavior and reactivity are intrinsically linked to its molecular structure, particularly the nature of the phosphoryl (P=O) group and the bulky tert-butyl substituents. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint, making it an indispensable tool for confirming the identity, assessing the purity, and studying the intermolecular interactions of this compound.

This guide will focus on elucidating the key vibrational features of this compound, with a particular emphasis on the highly characteristic P=O stretching frequency. Understanding these spectral features is crucial for quality control in synthesis and for investigating its coordination chemistry.

Fundamental Principles of Infrared Spectroscopy of Organophosphorus Compounds

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group present. For this compound, the most informative regions of the IR spectrum are associated with the stretching and bending vibrations of the P=O, C-H, and P-C bonds.

The position of a vibrational band in an IR spectrum is primarily determined by the bond strength and the masses of the atoms involved. The intensity of the band is related to the change in the dipole moment during the vibration. The P=O bond is highly polar, resulting in a strong absorption band for its stretching vibration, which is a key diagnostic feature for phosphine oxides.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of solid this compound. The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid sample like this compound, the potassium bromide (KBr) pellet method or the Nujol mull technique are commonly employed.[3][4][5]

Sample Preparation: The KBr Pellet Method

The KBr pellet method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet. This method is often preferred as KBr is transparent in the mid-IR region and does not introduce interfering absorption bands.

Step-by-Step Protocol:

-

Drying: Ensure all equipment (agate mortar and pestle, die set) and the KBr powder are thoroughly dry to avoid a broad O-H absorption band from water in the spectrum. It is recommended to heat the KBr in an oven at approximately 100 °C and store it in a desiccator.[3]

-

Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[3] Place the sample and KBr in an agate mortar and grind them together until a fine, homogeneous powder is obtained. The particle size of the sample should be less than the wavelength of the IR radiation to minimize scattering.[5]

-

Pellet Formation: Transfer the ground mixture into the die set of a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Alternative Sample Preparation: Nujol Mull

An alternative method is to prepare a Nujol mull. This involves grinding the solid sample with a few drops of Nujol (a mineral oil) to create a paste.[4][5] This paste is then pressed between two KBr or NaCl plates. While simpler, this method will introduce C-H stretching and bending bands from the Nujol itself, which may obscure some sample bands in those regions.[5]

Spectral Interpretation and Analysis

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups.

The Phosphoryl (P=O) Stretching Vibration

The most prominent and diagnostic feature in the IR spectrum of a phosphine oxide is the P=O stretching vibration. This band is typically strong and appears in the region of 1300-1140 cm⁻¹. For this compound, this band is expected to be a strong absorption. The exact frequency of the P=O stretch is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. The formation of complexes or hydrogen bonds with other molecules can cause a significant shift in the P=O stretching frequency to lower wavenumbers, typically by about 50 cm⁻¹.[6][7][8][9] This phenomenon makes IR spectroscopy a valuable tool for studying intermolecular interactions involving the phosphoryl group.

Vibrations of the Tert-Butyl Groups

The tert-butyl groups give rise to several characteristic absorption bands:

-

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituents are observed in the region of 3000-2850 cm⁻¹.[10] These are typically strong to medium intensity bands.

-

C-H Bending: The bending (scissoring and rocking) vibrations of the C-H bonds appear in the 1470-1350 cm⁻¹ region.[10] Specifically, the characteristic umbrella-like deformation of the tert-butyl group often results in a strong band around 1370 cm⁻¹.

-

C-C Skeletal Vibrations: The stretching and bending vibrations of the C-C skeleton of the tert-butyl groups contribute to bands in the fingerprint region (below 1200 cm⁻¹).

P-C and P-H Vibrations

While this compound has a P-H bond, the search results did not provide a specific frequency for this vibration in this molecule. However, in general, P-H stretching vibrations are of medium intensity and appear in the 2440–2275 cm⁻¹ region. The P-C stretching vibrations are typically found in the fingerprint region and can be coupled with other vibrations, making them more difficult to assign definitively without computational analysis.

Table 1: Summary of Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretch (tert-butyl) | 3000-2850 | Strong to Medium | Asymmetric and symmetric stretching of methyl groups.[10] |

| P=O Stretch | ~1165 | Strong | This is a highly diagnostic band for phosphine oxides.[11] Its position can shift upon complexation.[6][7][8] |

| C-H Bend (tert-butyl) | 1470-1450 | Medium | Scissoring vibrations of CH₃ groups.[10] |

| C-H Bend (tert-butyl) | 1370-1350 | Strong | Characteristic "umbrella" mode of the tert-butyl group.[10] |

| P-C Stretch | Fingerprint Region | Medium to Weak | Often coupled with other vibrations. |

| C-C Skeletal Vibrations | Fingerprint Region | Medium to Weak | Bending and stretching of the tert-butyl carbon skeleton. |

Visualization of Molecular Structure and Key Functional Groups

To better understand the relationship between the molecular structure and the IR spectrum, a diagram of this compound highlighting the key functional groups is provided below.

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Conclusion

Infrared spectroscopy is an essential analytical technique for the characterization of this compound. By understanding the fundamental principles and following a robust experimental protocol, researchers can obtain high-quality spectra that provide valuable information about the molecular structure and purity of the compound. The characteristic P=O stretching band serves as a powerful diagnostic tool, and its sensitivity to the molecular environment allows for the study of intermolecular interactions. This guide provides the foundational knowledge for the effective application of IR spectroscopy in research and development involving this compound and related organophosphorus compounds.

References

-

Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. (n.d.). MDPI. Retrieved from [Link]

- Cotton, F. A., Barnes, R. D., & Bannister, E. (1960). The effect of complex-formation by phosphine oxides on their P-O stretching frequencies. Journal of the Chemical Society (Resumed), 2199.

-

This compound | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

- Zingaro, R. A., & Hedges, R. M. (1961). PHOSPHINE OXIDE—HALOGEN COMPLEXES: EFFECT ON P—O AND P—S STRETCHING FREQUENCIES. The Journal of Physical Chemistry, 65(7), 1132–1136.

-

The Effect of Complex-formation by Phosphine Oxides on their P-0 Stretching Frequencies. (n.d.). RSC Publishing. Retrieved from [Link]

-

Complexes of phosphine oxides with substituted phenols: hydrogen bond characterization based on shifts of P=O stretching bands | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

- McLaughlin, R. P., Donald, W. A., Jitjai, D., & Zhang, Y. (2007). Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 178–187.

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Preparing a sample for infrared spectroscopy. (2016, June 7). YouTube. Retrieved from [Link]

-

Electronic Supplementary Information for: Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. (n.d.). Retrieved from [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]

-

The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. (n.d.). ResearchGate. Retrieved from [Link]

-

4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. (n.d.). ACS Publications. Retrieved from [Link]

-

Chemical Science. (2023, April 24). Royal Society of Chemistry. Retrieved from [Link]

-

Crystal structure of tert-butyldiphenylphosphine oxide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

-

How to prepare an IR sample. (2014, July 28). YouTube. Retrieved from [Link]

-

Tributylphosphine oxide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. solid | Sigma-Aldrich [sigmaaldrich.cn]

- 2. DI-T-BUTYLPHOSPHINE OXIDE | 684-19-5 [m.chemicalbook.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. THE EFFECT OF COMPLEX-FORMATION BY PHOSPHINE OXIDES ON THEIR P-O STRETCHING FREQUENCIES (Journal Article) | OSTI.GOV [osti.gov]

- 8. 442. The effect of complex-formation by phosphine oxides on their P–O stretching frequencies - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Crystal structure of tert-butyldiphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry Fragmentation of Di-tert-butylphosphine Oxide

Introduction: The Significance of Di-tert-butylphosphine Oxide in Modern Chemistry

This compound, a sterically hindered organophosphorus compound, holds a significant position in contemporary chemical synthesis. Its derivatives are pivotal as ligands in various catalytic reactions, including cross-coupling and hydrogenation processes. The robust nature of the di-tert-butylphosphinyl group imparts unique electronic and steric properties to catalysts, influencing their reactivity, selectivity, and stability. Understanding the structural integrity and potential degradation pathways of such crucial molecules is paramount for researchers in catalysis, materials science, and drug development. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular structure through the systematic analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation of this compound, offering a framework for its identification and characterization.

Core Principles of Fragmentation in this compound

The fragmentation of this compound under mass spectrometric conditions, particularly with electron ionization (EI), is governed by the inherent structural features of the molecule: the bulky tert-butyl groups and the central phosphorus-oxygen double bond. The high energy imparted during EI induces the formation of a molecular ion, which is often unstable and undergoes a cascade of fragmentation events to yield more stable charged species. The primary driving forces for fragmentation in this molecule are the formation of stable carbocations and the elimination of neutral molecules.

The presence of two tert-butyl groups is expected to dominate the fragmentation pattern. Tert-butyl groups are known to fragment in two principal ways:

-

Loss of a Methyl Radical (•CH₃): This leads to the formation of a highly stable tertiary carbocation.

-

Loss of Isobutene (C₄H₈): This is a rearrangement process that results in the elimination of a stable neutral molecule.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon electron ionization, this compound (molecular weight: 162.21 g/mol ) will form a molecular ion ([M]⁺•) at m/z 162. The subsequent fragmentation is predicted to proceed through several key pathways:

Primary Fragmentation:

-

Loss of a Methyl Radical (m/z 147): The initial and likely most favorable fragmentation step is the cleavage of a C-C bond within one of the tert-butyl groups to expel a methyl radical (•CH₃). This results in a resonance-stabilized cation at m/z 147. The stability of the resulting cation makes this a prominent peak in the spectrum.

-

Loss of a tert-Butyl Radical (m/z 105): Cleavage of the P-C bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment at m/z 105.

-

Loss of Isobutene (m/z 106): A rearrangement process involving the transfer of a hydrogen atom can lead to the elimination of a neutral isobutene molecule (C₄H₈). This would produce a radical cation at m/z 106.

Secondary and Subsequent Fragmentation:

The primary fragment ions will likely undergo further fragmentation:

-

From m/z 147: This ion can lose an isobutene molecule to form a fragment at m/z 91.

-

From m/z 106: This ion can lose a hydrogen atom to form the ion at m/z 105, or it could undergo further fragmentation through the loss of the remaining tert-butyl group in various ways.

-

Formation of the tert-Butyl Cation (m/z 57): A very common and often base peak in the mass spectra of compounds containing a tert-butyl group is the tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57. This is formed by the cleavage of the P-C bond.

Summary of Predicted Fragment Ions

| m/z | Proposed Ion Structure | Formation Pathway | Notes |

| 162 | [(CH₃)₃C]₂P(O)H⁺• | Molecular Ion | May be of low abundance due to instability. |

| 147 | [(CH₃)₃C]P(O)H(C(CH₃)₂CH₂)⁺ | Loss of •CH₃ from a tert-butyl group | Expected to be a major fragment ion. |

| 106 | [(CH₃)₃C]P(O)H₂⁺• | Loss of isobutene (C₄H₈) | Rearrangement-driven fragmentation. |

| 105 | [(CH₃)₃C]P(O)H⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) or H• from m/z 106 | A significant fragment. |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the P-C bond | Highly stable tertiary carbocation, likely the base peak. |

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be represented by the following diagram:

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a mass spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

1. Sample Preparation:

-

Purity Assessment: Ensure the purity of the this compound sample using techniques such as NMR or chromatography. Impurities can complicate the mass spectrum.

-

Solution Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent will depend on the interface with the mass spectrometer (e.g., direct infusion or GC-MS).

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements, which aids in the confident assignment of elemental compositions to the fragment ions. A quadrupole or ion trap mass spectrometer is also suitable for routine analysis.

-

Ionization Method: Electron Ionization (EI) is the preferred method for this type of molecule to induce fragmentation and obtain structural information.

-

Sample Introduction:

-

Direct Infusion: For a quick analysis, the sample solution can be introduced directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For a more robust analysis and to separate any potential impurities, GC-MS is the ideal method. A suitable GC column (e.g., a non-polar column like a DB-5ms) and temperature program should be developed to ensure good chromatographic separation.

-

-

Mass Spectrometer Settings (Typical for EI):

-

Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).

-

Source Temperature: 200-250 °C (to ensure volatilization of the sample).

-

Mass Range: m/z 40-300 (to cover the molecular ion and all expected fragments).

-

Scan Rate: Sufficiently fast to obtain several spectra across a chromatographic peak if using GC-MS.

-

3. Data Analysis and Interpretation:

-

Molecular Ion Identification: Locate the peak corresponding to the molecular weight of this compound (m/z 162). Its intensity may be low.

-

Fragment Ion Analysis: Identify the major fragment ions and their relative abundances. Compare the observed m/z values with the predicted fragments in the table above.

-

High-Resolution Data: If high-resolution mass spectrometry is used, calculate the elemental composition of the molecular ion and key fragment ions to confirm their identities.

-

Library Searching: If a standard mass spectral library (e.g., NIST) is available, a search can be performed. However, a perfect match may not be found if the spectrum is not present in the database. In such cases, the interpretation of the fragmentation pattern is crucial.

Workflow for Mass Spectrometric Analysis

Caption: A streamlined workflow for the mass spectrometric analysis of this compound.

Conclusion: A Predictive Framework for Structural Elucidation

References

-

General Principles of Mass Spectrometry: While a specific source for the fragmentation of the title compound is not available, general principles of mass spectrometry, including electron ionization and the fragmentation of common functional groups, are well-documented in various textbooks and online resources. A good starting point is the Chemistry LibreTexts resource on mass spectrometry.

- Title: Mass Spectrometry

- Source: Chemistry LibreTexts

-

URL: [Link]

-

NIST Chemistry WebBook: The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative database for chemical and physical property data, including mass spectra, for a vast number of compounds.

- Title: NIST Chemistry WebBook

- Source: National Institute of Standards and Technology

-

URL: [Link]

-

Fragmentation of Organophosphorus Compounds: The fragmentation of organophosphorus compounds can be complex. General fragmentation rules have been deduced from the study of various classes of these compounds.

- Title: Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry.

- Source: PubMed

-

URL: [Link]

An In-Depth Technical Guide to the Thermogravimetric Analysis of Di-tert-Butylphosphine Oxide

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Di-tert-Butylphosphine oxide (DTBPO). Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of TGA for characterizing the thermal stability of this increasingly important organophosphorus compound. The guide outlines a detailed experimental protocol, interprets predicted thermal decomposition data, and discusses the implications of thermal stability in the pharmaceutical context. By integrating established principles of thermal analysis with insights into the chemistry of phosphine oxides, this guide serves as a vital resource for the robust characterization of DTBPO.

Introduction: The Ascending Profile of this compound in Pharmaceutical Sciences

This compound (DTBPO), an organophosphorus compound with the chemical formula C₈H₁₉OP, is distinguished by a tetrahedral phosphorus atom bonded to two sterically demanding tert-butyl groups and one oxygen atom.[1] Historically recognized for its utility as a ligand in transition metal-catalyzed reactions, DTBPO is carving out a significant niche in medicinal chemistry.[1] The incorporation of phosphine oxide moieties into molecular scaffolds is a burgeoning strategy in drug design, owing to their capacity to enhance critical physicochemical properties such as solubility and metabolic stability.[2][3] The landmark approval of Brigatinib, an anticancer therapeutic containing a phosphine oxide group, has further catalyzed interest in this functional group, underscoring the need for its thorough characterization.[3]

Thermogravimetric analysis (TGA) is a cornerstone of material characterization, offering a quantitative measure of a material's thermal stability and decomposition profile as a function of temperature.[4] For active pharmaceutical ingredients (APIs) and their intermediates, thermal stability is a critical quality attribute, directly influencing shelf-life, storage conditions, and formulation strategies.[5][6] This guide, therefore, addresses the imperative for a detailed understanding of the thermal behavior of DTBPO, providing a framework for its analysis that is both scientifically rigorous and practically applicable to the drug development pipeline.

Foundational Principles of TGA for the Analysis of Organophosphorus Compounds

Thermogravimetric analysis measures the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[4] The resulting data, presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature), reveal the onset temperature of decomposition, the number of decomposition steps, and the mass of residual material.

For organophosphorus compounds, the atmosphere is a critical experimental parameter. An inert atmosphere, typically nitrogen or argon, allows for the study of thermal decomposition (pyrolysis) in the absence of oxidation.[7] Conversely, an oxidative atmosphere (e.g., air or oxygen) can reveal susceptibility to oxidative degradation, which may occur at lower temperatures.[7]

Experimental Protocol: A Self-Validating System for TGA of this compound

The following protocol is designed to yield reproducible and accurate TGA data for DTBPO. The causality behind each parameter selection is detailed to ensure a self-validating experimental design.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration of the mass balance should be performed using standard calibration weights, and temperature calibration should be conducted using certified reference materials with known Curie points or melting points.

Sample Preparation and Handling

Given that related phosphine compounds can be air-sensitive, it is prudent to handle this compound under an inert atmosphere (e.g., in a glovebox) to prevent any premature oxidation, although the oxide form is generally more stable.[8]

-

Sample Mass: 3-5 mg. This mass is sufficient to obtain a clear signal while minimizing thermal gradients within the sample.

-

Crucible: An open ceramic (alumina) crucible is recommended. Platinum crucibles can react with phosphorus-containing samples at elevated temperatures.[9]

TGA Experimental Parameters

| Parameter | Recommended Value | Rationale |

| Initial Temperature | 30 °C | To establish a stable baseline before heating. |

| Final Temperature | 600 °C | To ensure complete decomposition is observed. |

| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events. |

| Purge Gas | High-purity Nitrogen | To study the intrinsic thermal stability in an inert atmosphere. |

| Flow Rate | 50 mL/min | To ensure efficient removal of gaseous decomposition products. |

Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of this compound.

Predicted Thermal Decomposition Profile and Mechanistic Insights

Predicted TGA and DTG Curves

This compound is expected to be a relatively thermally stable compound due to the strong P=O bond and the stable tertiary alkyl groups. The decomposition is anticipated to occur in a single, sharp step.

-

Onset of Decomposition: Estimated to be in the range of 200-250 °C.

-

Major Mass Loss: A significant mass loss is expected, corresponding to the cleavage and volatilization of the tert-butyl groups.

-

Residue: A small amount of phosphorus-containing residue is likely to remain at 600 °C under a nitrogen atmosphere.

Proposed Decomposition Pathway

The thermal decomposition of dialkylphosphine oxides often proceeds via an elimination mechanism. For this compound, a plausible pathway involves the elimination of isobutylene, a stable alkene, through a cyclic transition state. This would lead to the formation of a phosphinic acid intermediate, which would then undergo further decomposition at higher temperatures.

The likely decomposition products upon heating in an inert atmosphere would include:

-

Isobutylene (C₄H₈)

-

Water (H₂O)

-

Various oxides of phosphorus (e.g., P₂O₅) as a final residue.[1]

In an oxidative atmosphere, the decomposition would likely initiate at a lower temperature and produce carbon monoxide (CO) and carbon dioxide (CO₂) in addition to phosphorus oxides.[1]

Caption: Proposed thermal decomposition pathway for this compound.

Implications for Drug Development

The thermal stability data obtained from TGA is of paramount importance in the pharmaceutical industry.[5][6]

-

Stability and Shelf-Life: The onset temperature of decomposition is a key indicator of the thermal stability of DTBPO. This information is crucial for defining appropriate storage conditions and estimating the shelf-life of the compound or any drug substance containing it.[2]

-

Formulation Development: Knowledge of thermal stability guides the selection of excipients and manufacturing processes (e.g., milling, granulation, drying) to avoid degradation.[5] TGA can also be used to assess the compatibility of DTBPO with various pharmaceutical excipients.

-

Safety Assessment: Understanding the decomposition pathway and the nature of the evolved gases is important for safety assessments, particularly for processes involving heating.

The phosphine oxide moiety is often introduced to improve drug-like properties.[2][3] A high thermal stability, as predicted for DTBPO, would be a favorable characteristic, ensuring that the benefits of this functional group are not compromised during the manufacturing and storage of the final drug product.

Conclusion

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the provided interpretive guidance, researchers and drug development professionals can obtain reliable and meaningful data on the thermal stability of this important compound. The predicted thermal decomposition profile suggests that DTBPO is a relatively stable molecule, a desirable trait for its application in the pharmaceutical industry. The insights gained from TGA will undoubtedly contribute to the efficient and safe development of new therapeutics incorporating the phosphine oxide scaffold.

References

-

Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. Retrieved from [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

-

Gorbachuk, E. V., et al. (2016). Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1540-1542. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (2013, February 28). Influence of the Atmosphere and Sample Shape on TGA Tests Results. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetry of Air Sensitive Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from [Link]

-

MRC Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Retrieved from [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and <i>in Vitro</i> Parameters Relevant for Dr… [ouci.dntb.gov.ua]

- 6. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. researchgate.net [researchgate.net]

The Solubility Profile of Di-tert-Butylphosphine Oxide: A Technical Guide for Researchers

Abstract

Di-tert-butylphosphine oxide is a sterically hindered organophosphorus compound with increasing relevance in organic synthesis and drug development, particularly as a ligand in cross-coupling reactions.[1] A thorough understanding of its solubility in common organic solvents is paramount for its effective application in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including an analysis of the molecular factors governing its solubility, a summary of available qualitative and quantitative data, and detailed, field-proven protocols for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists.

Introduction: The Molecular Architecture and its Influence on Solubility

This compound, with the chemical formula C8H19OP, possesses a unique molecular structure that dictates its solubility behavior.[2] The central phosphorus atom is double-bonded to a highly electronegative oxygen atom, creating a polar P=O bond. This bond imparts a significant dipole moment to the molecule, making it a strong hydrogen bond acceptor.[3] Consequently, this compound exhibits a propensity to dissolve in polar organic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions.

However, the phosphorus atom is also bonded to two bulky tert-butyl groups. These large, nonpolar alkyl groups introduce significant steric hindrance around the polar phosphine oxide core. This steric shielding can limit the accessibility of the P=O group for solvation by solvent molecules, thereby modulating its solubility. The interplay between the polar phosphine oxide moiety and the nonpolar tert-butyl groups results in a nuanced solubility profile, where the compound is generally soluble in moderately polar to polar aprotic solvents, but less soluble in highly nonpolar or highly polar protic solvents.

Solubility Profile: A Data-Driven Overview

Qualitative Solubility Analysis

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various common organic solvents. The polar P=O group suggests solubility in polar solvents, while the bulky, nonpolar tert-butyl groups suggest some affinity for nonpolar environments.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), | Soluble | The strong dipole of the P=O group interacts favorably with the dipole of these solvents. |

| Acetone, Ethyl Acetate | |||

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | The solvent's ability to hydrogen bond with the P=O oxygen enhances solubility. However, the bulky tert-butyl groups may disrupt the solvent's hydrogen-bonding network. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | The large nonpolar surface area of the tert-butyl groups allows for some van der Waals interactions, but the polar P=O group disfavors dissolution in nonpolar media. |

| Aqueous | Water | Insoluble | Despite the polar P=O group, the large hydrophobic tert-butyl groups prevent significant solubility in water. |

This table is based on general chemical principles and data from analogous compounds. Experimental verification is recommended.

Comparative Solubility Data of Analogous Phosphine Oxides

To further inform our understanding, we can examine the solubility of structurally related phosphine oxides.

Table 2: Solubility Data for Triphenylphosphine Oxide (TPPO) and Tri-n-butylphosphine Oxide (TBPO)

| Compound | Solvent | Solubility | Reference |

| Triphenylphosphine Oxide | Benzene | Soluble (Quantitative data available) | [4] |

| Toluene | Soluble (Quantitative data available) | [4] | |

| Ethyl Acetate | Soluble (Quantitative data available) | [4] | |